N-(2,4-difluorophenyl)furan-2-carboxamide
CAS No.:
VCID: VC10928870
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2,4-Difluorophenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of carboxamides. This compound features a furan ring attached to a carboxamide group, with a 2,4-difluorophenyl substituent. Its structural framework makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. SynthesisN-(2,4-Difluorophenyl)furan-2-carboxamide can be synthesized using standard amide coupling reactions. A typical method involves:
Biological ActivitiesN-(2,4-Difluorophenyl)furan-2-carboxamide has been studied for its potential pharmacological properties:
Computational StudiesMolecular docking studies have been employed to predict the binding affinity of N-(2,4-difluorophenyl)furan-2-carboxamide to various biological targets:
Research ImplicationsThe unique combination of a furan ring and difluorophenyl group in this compound provides several avenues for further research:
|
---|---|
Product Name | N-(2,4-difluorophenyl)furan-2-carboxamide |
Molecular Formula | C11H7F2NO2 |
Molecular Weight | 223.17 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Standard InChIKey | NCISZYGNZTUTJJ-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES | C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
PubChem Compound | 755472 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume